Mu-Conotoxin G IIIB is a neurotoxic peptide derived from the venom of the marine cone snail Conus geographus. This compound is known for its specificity in blocking voltage-gated sodium channels, particularly the NaV1.4 subtype, which plays a crucial role in muscle contraction and nerve impulse transmission. The peptide consists of 22 amino acid residues and features multiple disulfide bonds that contribute to its structural stability and biological activity.
Mu-Conotoxin G IIIB is classified as a conotoxin, a type of peptide toxin produced by cone snails. These toxins are categorized based on their target ion channels and receptor types. Mu-conotoxins specifically inhibit sodium channels, making them valuable tools for studying these channels' physiological roles and potential therapeutic applications. Mu-Conotoxin G IIIB is also referred to as Geographutoxin II, emphasizing its origin from Conus geographus.
The synthesis of mu-Conotoxin G IIIB has been achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One notable approach involves the oxidative folding of a hexa-SH peptide precursor. This method allows for the formation of disulfide bonds, which are critical for the proper folding and activity of the peptide.
The synthesis process typically starts with the assembly of the peptide chain using standard amino acids. After constructing the linear peptide, protective groups are removed, and an oxidative folding reaction is performed. This reaction occurs at low peptide concentrations (around ), leading to the formation of disulfide isomers. The optimal conditions for producing biologically active mu-Conotoxin G IIIB involve adjusting peptide concentrations and employing redox reagents to facilitate thiol-disulfide exchange reactions .
Mu-Conotoxin G IIIB has a distinctive three-dimensional structure characterized by several disulfide bonds that stabilize its conformation. The arrangement of these bonds is crucial for its interaction with sodium channels.
The primary structure consists of 22 amino acids with six cysteine residues that form three disulfide bridges, contributing to its functional properties. The specific sequence and connectivity of these cysteines are fundamental to its biological activity .
Mu-Conotoxin G IIIB primarily acts as an inhibitor of voltage-gated sodium channels by binding to specific sites on these proteins, preventing sodium ion influx into cells. This action leads to a blockade of action potentials in neurons and muscle cells.
The binding mechanism involves conformational changes in both the toxin and the sodium channel, which can be studied using techniques such as electrophysiology and molecular dynamics simulations. The interactions are highly specific, allowing mu-Conotoxin G IIIB to selectively inhibit NaV1.4 channels without affecting other channel types significantly .
The mechanism of action of mu-Conotoxin G IIIB involves its binding to the extracellular region of voltage-gated sodium channels. This interaction stabilizes an inactive state of the channel, thereby preventing it from opening in response to membrane depolarization.
Studies indicate that mu-Conotoxin G IIIB exhibits high affinity for NaV1.4 channels, leading to significant inhibition at low concentrations. The precise binding sites and conformational changes induced by the toxin have been elucidated through structural biology techniques .
Relevant analyses have shown that modifications to the disulfide connectivity can significantly alter both the potency and selectivity of mu-Conotoxin G IIIB .
Mu-Conotoxin G IIIB has several scientific applications:
Mu-Conotoxin GIIIB (μ-CTX GIIIB) is a peptide neurotoxin derived from the venom of the piscivorous marine snail Conus geographus, a species found in Indo-Pacific coral reefs. This cone snail employs its venom to immobilize fish prey through rapid neuromuscular paralysis. Within the Conus genus, venom components are classified into gene superfamilies based on conserved signal sequences. μ-CTX GIIIB belongs to the M-superfamily, characterized by the cysteine framework CC–C–C–CC (where dashes represent variable intercysteine loop lengths) and three disulfide bonds [5] [9]. The M-superfamily is subdivided into "Mini-M" (≤22 residues) and "Maxi-M" (>22 residues) branches. As a 22-amino acid peptide, μ-CTX GIIIB is categorized as a Mini-M conotoxin (specifically the M-1 branch) [5]. Its biosynthesis involves post-translational modifications, including the formation of disulfide bridges and hydroxylation of proline residues, critical for structural stability [3].
Table 1: Taxonomic and Biochemical Classification of μ-CTX GIIIB
Feature | Classification |
---|---|
Source Organism | Conus geographus (geography cone snail) |
Gene Superfamily | M-superfamily |
Cysteine Framework | CC–C–C–CC |
Branch | Mini-M (M-1) |
Mature Peptide Length | 22 amino acids |
Disulfide Bonds | Three (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6) |
The three-dimensional structure of μ-CTX GIIIB, solved using nuclear magnetic resonance (NMR) spectroscopy, reveals a compact fold stabilized by three disulfide bonds. Key features include:
This configuration forms a "tetragonal bipyramid" with dimensions of ~20–25 Å, imparting structural rigidity essential for target specificity [9]. Functionally, μ-CTX GIIIB is a pore-blocking toxin that inhibits voltage-gated sodium channels (Navs). It binds to Site 1 within the outer vestibule of skeletal muscle Nav1.4 channels with nanomolar affinity (IC₅₀ ~30–100 nM), physically occluding ion permeation [7] [10]. Unlike tetrodotoxin (TTX), its larger size enables broader electrostatic interactions with pore residues [9].
Table 2: Structural Features of μ-CTX GIIIB
Structural Element | Residues/Characteristics |
---|---|
Secondary Structure | Distorted 310-helix (6–10), β-hairpin |
Disulfide Connectivity | Cys1–Cys4, Cys2–Cys5, Cys3–Cys6 |
Key Post-Translational Modification | cis-Hydroxyproline (Position 9) |
Net Charge (pH 7.0) | +7 |
Hydrophobic Core | Stabilized by disulfide bonds |
Key Functional Residues | Arg-13, Lys-16, Arg-19 |
The discovery of μ-CTX GIIIB emerged from foundational work on Conus venom peptides in the 1970s. Initial studies identified "geographutoxins" (later renamed μ-conotoxins) from C. geographus venom that blocked action potentials in skeletal muscle without affecting neuronal or cardiac tissue [2]. Purification and sequencing in the 1980s–1990s revealed μ-CTX GIIIB as one of three isoforms (GIIIA, GIIIB, GIIIC) with high affinity for muscle Navs [2] [8]. Its NMR structure, published in 1996, was the second high-resolution conotoxin structure determined, following μ-CTX GIIIA [3]. This breakthrough provided a template for structure-activity relationship (SAR) studies, highlighting the critical role of cationic residues (e.g., Arg-13) in Nav blockade [9]. Historically, μ-CTXs were instrumental in:
Table 3: Key Milestones in μ-CTX GIIIB Research
Year | Milestone | Significance |
---|---|---|
1974 | Isolation of "geographutoxins" from C. geographus venom | First evidence of muscle-specific neurotoxins |
1996 | NMR structure determination | Revealed 3D fold and cationic residue orientation |
2000 | Identification of Asp-762/Glu-765 interactions | Demonstrated electrostatic basis for pore occlusion |
2012 | Design of miniaturized analogs | Validated scaffold for synthetic Nav blockers |
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